ethyl 4-{[(2-{[(3-fluorobenzyl)thio]acetyl}hydrazino)carbonyl]amino}benzoate
Overview
Description
Ethyl 4-{[(2-{[(3-fluorobenzyl)thio]acetyl}hydrazino)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C19H20FN3O4S and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.11585546 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activity and Molecular Docking
One study focused on the synthesis of novel 2-chloro-[1,3] benzoxazine ring derivatives and their antibacterial activity. Compounds exhibited significant antibacterial abilities against both gram-negative and gram-positive bacteria. Molecular docking studies were conducted to understand their interactions with bacterial gyrase enzyme target sites, indicating potential for antibacterial drug development (Shakir et al., 2020).
Nonlinear Optical Properties
Another study synthesized Schiff base compounds from ethyl-4-amino benzoate and explored their nonlinear refractive indices and optical limiting properties. These findings suggest the compounds' potential use in optical limiting and photonic devices due to favorable nonlinear optical behaviors (Abdullmajed et al., 2021).
Reverse Saturable Absorption for Photonic Applications
Research on hydrazone derivatives highlighted their third-order nonlinear optical properties, important for photonic applications. The study demonstrated the materials' reverse saturable absorption, which is crucial for developing photonic devices (Nair et al., 2022).
Synthesis and Characterization for Biological Activity
Another study synthesized new derivatives of Ethyl-2-amino benzothiazole-6-carboxylate, characterized them, and evaluated their antibacterial activities. This work contributes to the development of heterocyclic compounds with potential therapeutic applications (Jebur et al., 2018).
Anticancer Activity
Some compounds were synthesized and screened for their anticancer activity, demonstrating promising results against specific cancer cell lines. This underscores the potential of such chemical structures in developing anticancer agents (Gad et al., 2020).
Properties
IUPAC Name |
ethyl 4-[[[2-[(3-fluorophenyl)methylsulfanyl]acetyl]amino]carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-2-27-18(25)14-6-8-16(9-7-14)21-19(26)23-22-17(24)12-28-11-13-4-3-5-15(20)10-13/h3-10H,2,11-12H2,1H3,(H,22,24)(H2,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGYNIRCAHRAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CSCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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